PEG12 Linker Enables DAR8 ADC with Superior In Vivo PK and Near-Complete Tumor Regression vs. PEG4 or No-PEG Controls
In a systematic evaluation of cleavable pendant-type PEG linkers for trastuzumab-based ADCs carrying MMAE payloads, DAR8 conjugates constructed with PEG12 demonstrated a substantially improved pharmacokinetic profile and in vivo antitumor efficacy compared to PEG4-containing ADCs and DAR4 ADCs lacking a PEG linker. The PEG12 DAR8 ADC achieved near-complete tumor regression and showed no treatment-associated weight loss, indicating superior tolerability [1]. This performance is attributed to the PEG12 spacer's ability to mask payload hydrophobicity, reducing aggregation and prolonging circulation half-life, whereas PEG4 ADCs exhibited inferior PK and DAR4 non-PEG ADCs showed even faster clearance [2].
| Evidence Dimension | In vivo antitumor efficacy and pharmacokinetics of DAR8 ADCs with varying PEG linker lengths |
|---|---|
| Target Compound Data | PEG12 DAR8 ADC: near-complete tumor regression; no weight loss; long PK profile |
| Comparator Or Baseline | PEG4 DAR8 ADC: inferior PK profile; DAR4 ADC without PEG: poorest PK profile |
| Quantified Difference | PEG12 and PEG8 DAR8 ADCs showed superior PK and antitumor activity relative to PEG4 DAR8 and non-PEG DAR4 controls; PEG12 DAR8 ADC achieved near-complete tumor regression with no weight loss |
| Conditions | Trastuzumab-based ADC with VC-pABC-MMAE payload; DAR8 conjugates; in vivo mouse xenograft models; pharmacokinetic studies and antitumor activity evaluation |
Why This Matters
Selecting m-PEG12-amine as the linker building block enables construction of high-DAR ADCs that maintain favorable PK and efficacy, whereas shorter PEG homologs (PEG4) or non-PEG linkers lead to aggregation and rapid clearance that compromise therapeutic utility.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 had the stronger activity... DAR8-ADC with PEG12 was no weight loss and higher tolerability. View Source
- [2] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. In pharmacokinetic studies, DAR8-ADCs with PEG8 and PEG12 showed better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. View Source
